molecular formula C18H23FN2OS B2596160 N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide CAS No. 946250-68-6

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide

Cat. No. B2596160
CAS RN: 946250-68-6
M. Wt: 334.45
InChI Key: TWFURNRLDPJWFQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. Thiazoles are found in many important drugs and natural products . The compound also has a fluorophenyl group, which suggests it might have interesting biological activities, as fluorine atoms are often added to drug molecules to modify their properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a related method . The fluorophenyl group could be introduced using a suitable fluorination method .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The thiazole ring is aromatic and relatively stable, but can participate in certain reactions . The fluorophenyl group could potentially undergo reactions at the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atom could affect the compound’s polarity, solubility, and stability . The thiazole ring could also contribute to these properties .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide has been explored for its potential as a neurokinin-1 receptor antagonist. This application is significant for developing therapeutic agents targeting conditions related to the neurokinin-1 receptor, such as depression and emesis. An example of this application is the study of a compound with a solubility in water of >100 mg/mL, highlighting its potential for oral and intravenous administration in clinical settings (Harrison et al., 2001).

Fluorescent Dyes

The compound has also been used in the synthesis of fluorescent dyes, offering applications in biological imaging and molecular probes. A study mentioned the use of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in the synthesis of various fluorescent dyes, demonstrating the compound's role in creating color-tunable fluorophores (Witalewska et al., 2019).

Drug Metabolism

In drug metabolism, the compound's derivatives have been analyzed for their metabolic pathways and potential as therapeutic agents. For instance, LY451395, a biaryl-bis-sulfonamide and potent potentiator of the AMPA receptors, has been studied using microbial-based surrogate biocatalytic systems to produce mammalian metabolites for further structural characterization and clinical investigation relevance (Zmijewski et al., 2006).

Anticancer Activities

Finally, the compound has been investigated for its anticancer activities. Derivatives of N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide have been synthesized and tested against various cancer cell lines, demonstrating moderate to excellent anticancer activity. This includes the design and synthesis of benzothiazole acylhydrazones, revealing promising anticancer activities and suggesting further evaluation of these compounds as potential anticancer agents (Osmaniye et al., 2018).

Safety and Hazards

The safety and hazards of this compound would need to be determined through laboratory testing. In general, handling of chemical substances requires appropriate safety measures to prevent exposure and protect the health of the handler .

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2OS/c1-12-15(8-9-20-16(22)11-18(2,3)4)23-17(21-12)13-6-5-7-14(19)10-13/h5-7,10H,8-9,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFURNRLDPJWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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